2-(4-Methoxyphenoxy)-1-{4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl}ethanone
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Overview
Description
2-(4-METHOXYPHENOXY)-1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes methoxyphenoxy and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENOXY)-1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENOXY)-1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The methoxyphenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-METHOXYPHENOXY)-1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a ligand for specific receptors.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENOXY)-1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and are also investigated for their receptor-binding properties.
4- (4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: Another compound with similar functional groups and potential biological activities.
Uniqueness
2-(4-METHOXYPHENOXY)-1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H28N4O3 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C28H28N4O3/c1-20-7-9-21(10-8-20)27-24-5-3-4-6-25(24)28(30-29-27)32-17-15-31(16-18-32)26(33)19-35-23-13-11-22(34-2)12-14-23/h3-14H,15-19H2,1-2H3 |
InChI Key |
XOESIHXJXGAJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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